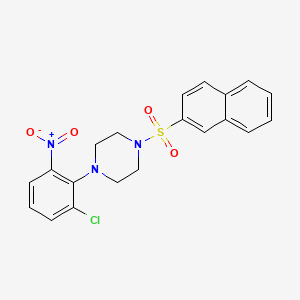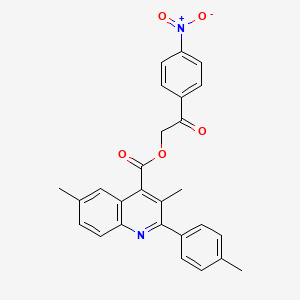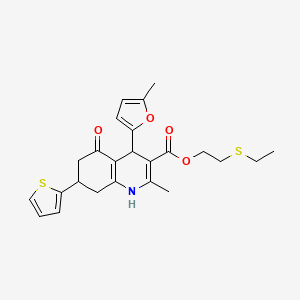
1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE
Overview
Description
1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a naphthalene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Sulfonylation: Attachment of the naphthalene-2-sulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to optimize reaction times and conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product would be 1-(2-AMINO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE.
Substitution: Products would vary depending on the nucleophile used.
Oxidation: Oxidation products would include sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and sulfonyl groups could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE: Similar structure but with the sulfonyl group attached to a different position on the naphthalene ring.
1-(2-BROMO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(2-CHLORO-6-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of nitro, chloro, and sulfonyl groups provides a unique set of chemical properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-18-6-3-7-19(24(25)26)20(18)22-10-12-23(13-11-22)29(27,28)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHDREPOQWCQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide](/img/structure/B3957139.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957142.png)
![3-{[(2-Pyridylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B3957147.png)
![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B3957162.png)
![1-(4-BROMOBENZENESULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B3957166.png)

![2,6-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3957190.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3957198.png)
![6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B3957199.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;hydrochloride](/img/structure/B3957200.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3957228.png)
![4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3957239.png)

